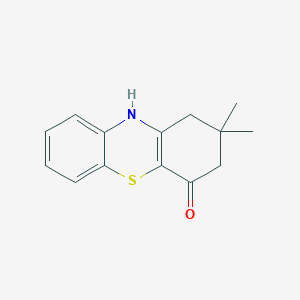

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

Übersicht

Beschreibung

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistamine agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dithiolane with aniline derivatives, followed by oxidative cyclization. The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that certain derivatives of phenothiazines exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be explored further with 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one .

Neuropharmacological Potential

Given its structural similarity to other neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Phenothiazine derivatives have been investigated for their effects on central nervous system disorders, which may extend to this compound as well .

Material Science Applications

The unique chemical structure of this compound may also lend itself to applications in material science:

- Fluorescent Materials : The compound's properties could be explored for use in fluorescent materials or sensors due to its potential electronic characteristics.

- Polymer Chemistry : Its reactivity might allow it to be incorporated into polymer matrices for enhanced performance in various applications .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other phenothiazine derivatives:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| This compound | Structure | Antioxidant potential; possible anticancer activity |

| Phenothiazine | Standard structure | Antipsychotic properties; used in psychiatric treatments |

| Thioridazine | Modified phenothiazine | Antipsychotic; has sedative effects |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research has explored the biological activities of phenothiazine derivatives extensively. For example:

- Anticancer Studies : Investigations into phenothiazine derivatives have shown promising results against various cancer types.

- Neuropharmacological Research : Studies indicate that modifications to the phenothiazine structure can enhance neuroactive properties.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenothiazine: The parent compound, widely used in antipsychotic medications.

Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

Promethazine: An antihistamine and antiemetic agent.

Uniqueness

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is unique due to its specific structural modifications, which can impart different chemical and biological properties compared to its analogs. These modifications can enhance its stability, reactivity, and potential therapeutic applications.

Biologische Aktivität

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one, a member of the phenothiazine family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 245.34 g/mol .

Chemical Structure and Properties

The compound features a phenothiazine core, which is known for its biological significance. The structural attributes include:

- Molecular Formula :

- Molecular Weight : 245.34 g/mol

- CAS Number : 39853-58-2

- LogP : 3.94 (indicating moderate lipophilicity) .

Antipsychotic Properties

Phenothiazines are primarily known for their antipsychotic effects, acting as dopamine receptor antagonists. This mechanism is critical in the treatment of various psychiatric disorders. Research indicates that derivatives of phenothiazines exhibit neuroleptic properties by blocking dopaminergic receptors .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenothiazine derivatives, including this compound. These compounds have shown:

- Calmodulin Inhibition : This activity may contribute to the suppression of cancer cell proliferation.

- Protein Kinase C Inhibition : This pathway is involved in various cellular functions, including growth and differentiation.

- Reversal of Multidrug Resistance : By inhibiting P-glycoprotein transport function, these compounds can enhance the efficacy of conventional chemotherapeutics .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- Neuroleptic Efficacy : A study demonstrated that this compound exhibited significant antipsychotic effects in animal models, comparable to standard treatments .

- Antitumor Activity : In vitro assays revealed that this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFVBTRWHZAXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321370 | |

| Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659848 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39853-58-2 | |

| Record name | 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.